molecular formula C16H24ClN3OS B2612829 N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride CAS No. 1216410-50-2

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride

Cat. No.: B2612829
CAS No.: 1216410-50-2
M. Wt: 341.9
InChI Key: OFXPYWJIXLUBJI-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride is a synthetic compound featuring a benzothiazole core linked to a propionamide moiety substituted with a diethylaminoethyl group. The diethylaminoethyl substituent likely enhances solubility and modulates receptor interactions due to its basic tertiary amine, while the propionamide chain may influence molecular flexibility and binding kinetics.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS.ClH/c1-4-15(20)19(12-11-18(5-2)6-3)16-17-13-9-7-8-10-14(13)21-16;/h7-10H,4-6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXPYWJIXLUBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CCN(CC)CC)C1=NC2=CC=CC=C2S1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C24H32ClN3O4S2C_{24}H_{32}ClN_3O_4S_2, with a molecular weight of 526.1 g/mol. The compound features a benzothiazole ring, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzothiazole moiety exhibit notable antimicrobial properties. For instance, research indicates that various benzothiazole derivatives show effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds range from 4.69 to 156.47 µM against different bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial Strain MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Studies have shown that certain benzothiazole compounds can inhibit specific cancer cell lines, demonstrating their potential as therapeutic agents .

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes involved in cell signaling and proliferation pathways. For example, some benzothiazole derivatives have been identified as allosteric inhibitors of certain kinases, which play critical roles in cancer progression .

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of a series of benzothiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth, with a focus on its application in treating infections caused by resistant strains.
  • Anticancer Screening :
    In vitro assays were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H24ClN3OSC_{16}H_{24}ClN_{3}OS, with a molecular weight of approximately 341.9 g/mol. It features a benzo[d]thiazole moiety which is significant for its biological activity, particularly as an acetylcholinesterase inhibitor, making it a candidate for treating neurodegenerative diseases like Alzheimer's disease .

Acetylcholinesterase Inhibition

One of the primary applications of N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride is its role as an acetylcholinesterase inhibitor. Research has shown that compounds with similar structures exhibit significant inhibitory activity against acetylcholinesterase, an enzyme crucial for regulating neurotransmitter levels in the brain. This inhibition can potentially ameliorate symptoms associated with Alzheimer's disease by increasing acetylcholine availability .

Anticancer Activity

Benzothiazole derivatives, including this compound, have been investigated for their anticancer properties. Studies indicate that benzothiazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . For instance, derivatives have shown effectiveness against pancreatic cancer cells, highlighting their potential as anticancer agents .

Case Study 1: Alzheimer’s Disease Research

In a study focused on Alzheimer’s disease, researchers synthesized various benzothiazole derivatives, including this compound. These compounds were evaluated for their acetylcholinesterase inhibitory activities using in vitro assays. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong potential for therapeutic use against cognitive decline associated with Alzheimer’s disease .

Case Study 2: Cancer Cell Line Studies

Another significant study investigated the anticancer effects of benzothiazole derivatives on pancreatic cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, showcasing their potential as novel anticancer agents .

Comparison with Similar Compounds

Key Observations :

  • Amide Chain Length : The propionamide chain (C3) in the target compound may confer greater conformational flexibility compared to acetamide (C2) derivatives like those in and . This could enhance binding to hydrophobic pockets in biological targets.
  • Substituent Functionality: The diethylaminoethyl group distinguishes the target compound from analogs with hydroxypiperidinyl () or chloro substituents (). This tertiary amine likely improves aqueous solubility and may facilitate interactions with ion channels or GPCRs.
  • Hybrid Structures : The coumarin-benzimidazole hybrid in demonstrates enhanced antimicrobial activity compared to simpler benzothiazole derivatives, suggesting that complex substituents can amplify efficacy .

Pharmacological and Electronic Properties

  • DFT Studies: highlights the use of density functional theory (DFT) to analyze electronic properties of benzothiazole derivatives. The target compound’s diethylaminoethyl group may alter electron density on the benzothiazole ring, affecting reactivity or binding to biological targets .
  • Antimicrobial Activity : The coumarin-benzimidazole hybrid in exhibits broad-spectrum antibacterial and antimalarial activity, which the target compound might mimic if its substituents enable similar target engagement .
  • Anti-inflammatory Potential: Dichlorophenyl-thiazole benzamides () show anti-inflammatory effects, suggesting that halogenation on the benzothiazole core could enhance such activity in the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)propionamide hydrochloride?

  • Methodological Answer : A general approach involves coupling reactions between a thiazole-2-amine derivative and acyl halides. For example, dissolve 5-chlorothiazol-2-amine (1 mmol) in dry pyridine and react with 2,4-difluorobenzoyl chloride (1.1 mmol) under stirring at room temperature. Purify the crude product via recrystallization from methanol or column chromatography . Adjust substituents (e.g., diethylaminoethyl groups) using alkylation or Mannich reactions with reagents like 1-(2-chloroethyl)piperidine hydrochloride .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:

  • ¹H/¹³C-NMR : Identify protons (e.g., aromatic δ 7.2–8.1 ppm) and carbons (e.g., thiazole C-2 at ~160 ppm) .
  • IR : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
  • Elemental Analysis : Validate purity (>95%) by comparing calculated vs. experimental C/H/N/S percentages .

Q. What purification techniques are effective for this compound?

  • Methodological Answer : Recrystallization from methanol/ethyl acetate mixtures yields high-purity crystals. For complex mixtures, column chromatography with silica gel (eluent: chloroform/methanol gradient) is recommended .

Advanced Research Questions

Q. How can DFT methods elucidate the electronic structure and reaction mechanisms of this compound?

  • Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate bond angles, charge distribution, and frontier molecular orbitals. Compare results across DFT variants (e.g., M06-2X) to assess accuracy. This reveals intramolecular hydrogen bonding (e.g., N–H···N) and π-conjugation between thiazole and benzene rings, critical for reactivity .

Q. What in vitro methods evaluate anti-inflammatory or antimicrobial activity?

  • Methodological Answer :

  • Anti-inflammatory : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Pair with molecular docking (e.g., AutoDock Vina) to predict binding to COX-2 or NF-κB targets .
  • Antimicrobial : Perform MIC assays against S. aureus or E. coli (CLSI guidelines). Assess biofilm disruption via crystal violet staining .

Q. How do structural modifications (e.g., substituents on thiazole) affect bioactivity?

  • Methodological Answer : Compare derivatives with varied substituents (e.g., 4-fluorophenyl vs. 4-bromophenyl on thiazole). SAR studies show electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial potency by stabilizing ligand-receptor interactions. Hydrophobic groups (e.g., –CF₃) improve membrane permeability .

Q. What challenges arise in achieving enantiomeric purity during synthesis?

  • Methodological Answer : Chiral diethylaminoethyl groups may lead to racemization. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol to resolve enantiomers. Opt for asymmetric catalysis (e.g., BINAP ligands) during alkylation steps to favor desired stereoisomers .

Q. How does the hydrochloride salt form influence pharmacokinetics?

  • Methodological Answer : The HCl salt enhances aqueous solubility (critical for bioavailability) via ionic dissociation. Assess stability under physiological pH (e.g., 7.4 PBS buffer) and compare logP values (HPLC) to predict membrane penetration. Toxicity studies in rodents (e.g., Draize test) ensure safety .

Contradictions & Limitations

  • Synthetic Yields : reports >80% yields for thiazole-amide couplings, while notes ~60% due to steric hindrance from diethylaminoethyl groups. Optimize reaction time (e.g., 24 hrs) and solvent (DMF vs. pyridine) .
  • Biological Activity : Derivatives in show antimalarial activity, but focuses on anti-inflammatory targets. Context-dependent assays are essential .

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